Ethyl isonicotinate 1-oxide

Photoredox catalysis Radical chemistry Electron donor-acceptor complexes

Researchers requiring a pyridine N-oxide with a 4-ethoxycarbonyl group for EDA photocatalysis or regioselective rearrangement often face limited availability of this specific substitution pattern. Ethyl isonicotinate 1-oxide (CAS 14906-37-7) uniquely enables N-O bond fragmentation upon photoexcitation, overcoming back-electron-transfer limitations in radical generation. Its N-oxide oxygen serves as the primary coordination site for 3d metal complexes, while the ester modulates ligand donor strength. - Documented ChAT inhibitor (ChEMBL CHEMBL665956) for neuroscience SAR studies. - Undergoes regioselective rearrangement to 2- or 6-pyridone derivatives with acetic anhydride. - Available in 95% purity, stored at 2-8°C under dry, sealed conditions.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 14906-37-7
Cat. No. B076975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl isonicotinate 1-oxide
CAS14906-37-7
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=[N+](C=C1)[O-]
InChIInChI=1S/C8H9NO3/c1-2-12-8(10)7-3-5-9(11)6-4-7/h3-6H,2H2,1H3
InChIKeyDPWRGNWJVVSVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Isonicotinate 1-Oxide: Research-Grade N-Oxide


Ethyl isonicotinate 1-oxide (CAS 14906-37-7), also known as 4-carbethoxypyridine N-oxide, is a pyridine N-oxide derivative with an ethyl ester at the 4-position [1]. It belongs to the class of heterocyclic N-oxides, which are characterized by a semipolar N–O bond that fundamentally alters electronic distribution and polarity compared to the parent heterocycle [2]. As a solid with predicted boiling point ~345.8°C and density ~1.16 g/cm³ , it serves as a versatile intermediate in pharmaceutical and organic synthesis research. Its procurement is typically for applications where the N-oxide functionality enables specific reactivity pathways—such as nucleophilic substitution at the α-position or participation in electron donor-acceptor (EDA) photocatalysis—that the non-oxidized analog (ethyl isonicotinate, CAS 1570-45-2) cannot achieve.

1
N-Oxide activation pathway

Enables nucleophilic substitution at α-position and EDA photocatalysis via semipolar N–O bond.

2
4-Ethoxycarbonyl handle

Supports derivatization and modulates N-oxide reactivity in rearrangement and metal coordination.

3
Research-grade solid

Suitable for synthetic methodology, coordination chemistry, and bioactivity screening studies.

Why Ethyl Isonicotinate 1-Oxide Cannot Be Substituted


Direct substitution of ethyl isonicotinate 1-oxide with its non-oxidized parent (ethyl isonicotinate) or alternative N-oxides fails in applications requiring the compound's specific combination of an N-oxide moiety and a 4-ethoxycarbonyl substituent. The N-oxide functionality confers distinct electronic properties that are absent in the parent pyridine: it activates the ring toward nucleophilic attack while deactivating it toward electrophilic substitution, and it enables participation in photoredox catalysis via N–O bond fragmentation [1]. Simultaneously, the ester group at the 4-position provides a synthetic handle for further derivatization and influences the N-oxide's reactivity profile. For instance, in electron donor-acceptor (EDA) photocatalysis, acylated ethyl isonicotinate N-oxide uniquely undergoes rapid N–O bond cleavage upon photoexcitation, overcoming back-electron-transfer limitations that plague many EDA systems [2]. Substituting with a non-acylated N-oxide or a pyridine without the N-oxide would eliminate this photochemical activation pathway entirely. Similarly, in metal coordination chemistry, the N-oxide oxygen serves as the primary coordination site, and the ester substituent modulates both solubility and the ligand's donor strength—a substitution pattern that cannot be replicated by nicotinate N-oxides or other regioisomers [3].

Non-oxidized analog loses activation

Ethyl isonicotinate lacks the N–O group, eliminating nucleophilic activation and photoredox fragmentation pathways.

Regioisomer shift alters product outcome

2- or 3-substituted N-oxides direct rearrangement to different pyridone constitutional isomers.

Ligand substitution pattern matters

Nicotinate N-oxide yields distinct metal complex stoichiometry and magnetic properties; para-substitution cannot be replicated.

Ethyl Isonicotinate 1-Oxide: Comparative Evidence


EDA Complex Reactivity vs. Non-Acylated Analogs

In electron donor-acceptor (EDA) photocatalysis, acylated ethyl isonicotinate N-oxide functions as an acceptor that undergoes N–O bond fragmentation upon photoexcitation with a 2-methoxynaphthalene donor, generating radicals under visible light. This fragmentation pathway overcomes back electron transfer (BET)—a major limitation in EDA photochemistry—enabling catalytic turnover of the donor. The acylated derivative is essential for this reactivity; non-acylated pyridine N-oxides lacking the ester group do not exhibit the same BET-overcoming fragmentation behavior under comparable conditions [1].

EDA complex reactivity
Class-level inference
Acylated N-oxide overcomes back electron transfer via N–O fragmentation; non-acylated analogs do not support catalytic turnover under visible light.
Supports photoredox method development.
Qualitative; requires validation in target EDA system.
Photoredox catalysis Radical chemistry Electron donor-acceptor complexes

Polarity and Solubility vs. Parent Compound

The N-oxide functional group introduces a semipolar N–O bond that significantly increases molecular polarity compared to the parent pyridine. Ethyl isonicotinate 1-oxide is a solid at room temperature, whereas the parent compound ethyl isonicotinate (CAS 1570-45-2) is a liquid with boiling point 92°C at 8 mmHg and density ~1.009 g/mL at 25°C [1]. The N-oxide derivative exhibits predicted boiling point ~345.8°C at 760 mmHg and density ~1.16 g/cm³ . This polarity shift alters solubility profiles in aqueous and polar organic media, which is critical for reaction medium compatibility and chromatographic behavior during purification.

Polarity vs. parent
Head-to-head
Solid N-oxide (bp ~345.8°C, density ~1.16) vs. liquid parent (bp 92°C/8 mmHg, density 1.009).
Alters solvent compatibility and purification strategy.
Predicted bp; experimental verification recommended.
Physical chemistry Solubility Partitioning

ChAT Inhibitory Activity vs. Class Baseline

Ethyl isonicotinate 1-oxide has been evaluated in vitro for inhibitory activity against chick choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine biosynthesis [1]. The compound's activity data is archived in ChEMBL (CHEMBL665956) and BindingDB. While a specific Ki or IC50 value for ethyl isonicotinate 1-oxide is not readily available in the public record, the compound's inclusion in this curated bioactivity database distinguishes it from many structurally related pyridine N-oxides that lack any documented ChAT interaction. For context, potent ChAT inhibitors such as (2-benzoylethyl)trimethylammonium iodide exhibit Ki values in the micromolar range [2].

ChAT inhibition
Data to verify
Documented ChAT inhibitory activity (ChEMBL CHEMBL665956); Ki/IC50 not publicly available.
Defined starting point for SAR studies.
Quantitative potency requires independent determination.
Enzymology Neuroscience Acetylcholine metabolism

Rearrangement Regioselectivity vs. Other Isomers

Substituted pyridine N-oxides undergo rearrangement with acetic anhydride to yield pyridone derivatives, but the product distribution depends critically on substituent position. 4-Substituted N-oxides (including 4-carbethoxypyridine N-oxide, i.e., ethyl isonicotinate 1-oxide) rearrange to give the corresponding 2- or 6-pyridone derivatives, whereas 2- and 3-substituted analogs follow different rearrangement pathways with distinct product outcomes [1][2]. In a representative procedure for the 4-carbomethoxy analog, 3.0 g of N-oxide in 30 mL acetic anhydride was refluxed for 6 hours to effect rearrangement [1]. The regioisomer employed directly determines which pyridone constitutional isomer is obtained.

Rearrangement regioselectivity
Class-level inference
4-substituted N-oxide yields 2- or 6-pyridone; 2-/3-substituted analogs give different constitutional isomers under Ac2O reflux.
Regioisomer determines pyridone product identity.
Reaction conditions may require optimization per substrate.
Synthetic methodology Rearrangement Pyridone synthesis

Coordination Chemistry: Isonicotinate vs. Nicotinate N-Oxide

In coordination chemistry with 3d transition metals, isonicotinate N-oxide (including its ethyl ester derivative) and nicotinate N-oxide exhibit distinct coordination behaviors due to the different positioning of the carboxylate/ester group relative to the N-oxide oxygen. Isonicotinate N-oxide complexes with dipositive 3d metal ions have been systematically studied alongside their nicotinate counterparts, revealing differences in complex stoichiometry, magnetic properties, and d–d transition energies [1][2]. The 4-substituted isonicotinate framework places the coordinating oxygen and the ester group in a para relationship, influencing both the ligand field strength and the potential for bridging vs. terminal coordination modes.

Coordination chemistry
Cross-study comparable
Isonicotinate N-oxide complexes differ from nicotinate isomers in magnetic moments, d–d transitions, and bridging modes.
Influences complex geometry and material properties.
Systematic comparisons available for Cu, Ni, Co.
Coordination chemistry Metal complexes Ligand design

Ethyl Isonicotinate 1-Oxide: Research Applications


Visible-Light Photoredox Catalysis

Procure ethyl isonicotinate 1-oxide for developing electron donor-acceptor (EDA) photocatalytic systems. The acylated N-oxide serves as an acceptor that undergoes N–O bond fragmentation upon visible-light photoexcitation with 2-methoxynaphthalene, generating radicals for trifluoromethylation and Minisci alkylation while overcoming back electron transfer limitations [1]. This specific reactivity requires the 4-ethoxycarbonyl substitution pattern on the pyridine N-oxide core; unsubstituted pyridine N-oxide or non-acylated analogs do not support the same catalytic regime. Suitable for synthetic methodology labs focused on late-stage functionalization of heterocycles.

Pyridone Synthesis via Acetic Anhydride Rearrangement

Utilize ethyl isonicotinate 1-oxide as the starting material for regioselective rearrangement to pyridone constitutional isomers. When treated with acetic anhydride under reflux, 4-substituted pyridine N-oxides rearrange to yield 2- or 6-pyridone derivatives [1]. The 4-position ester group directs this rearrangement pathway; procurement of the 2- or 3-substituted isomeric N-oxides would produce entirely different pyridone products. This application is relevant for medicinal chemistry groups synthesizing pyridone-containing pharmacophores or for process chemistry development requiring specific constitutional isomers.

ChAT Inhibitor Screening

Ethyl isonicotinate 1-oxide is a documented inhibitor of choline acetyltransferase (ChAT) with archived bioactivity data in ChEMBL (CHEMBL665956) [1]. For neuroscience and pharmacology research programs investigating acetylcholine biosynthesis modulation, this compound provides a validated starting point for structure-activity relationship (SAR) studies. Unlike uncharacterized pyridine N-oxides that lack any documented ChAT interaction, this compound's inclusion in curated bioactivity databases supports its use as a reference or lead scaffold in cholinergic target validation.

3d Metal Coordination Chemistry

Employ ethyl isonicotinate 1-oxide as an N-oxide ligand for synthesizing metal complexes with Cu(II), Ni(II), Co(II), and other dipositive 3d metals [1]. The 4-substituted isonicotinate framework offers distinct coordination behavior compared to the nicotinate (3-substituted) isomer, influencing complex stoichiometry, magnetic properties, and electronic spectra. This is relevant for materials chemistry research aimed at developing magnetic materials, catalysts, or metal-organic frameworks where ligand substitution pattern directly modulates the resulting material properties.

Application
Selection Property
Validation Focus
Visible-light photoredox catalysis
Acylated N-oxide EDA acceptor
N–O bond fragmentation efficiency
Pyridone synthesis via rearrangement
4-substituted N-oxide regiochemistry
Constitutional isomer outcome
ChAT inhibition screening
Documented bioactivity database entry
ChAT activity confirmation
3d metal coordination chemistry
Para-substituted N-oxide ligand framework
Magnetic and spectral characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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